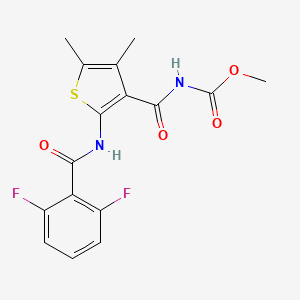
3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride” is a chemical compound with the CAS Number: 2470435-64-2 . It has a molecular weight of 172.64 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Tautomerism and Isomerism
The study of 1-Hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones has revealed intricate details on tautomerism and isomerism. These compounds exhibit ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism. The presence of hydrazino derivatives introduces a variability in structural forms, indicating the chemical's versatile role in the synthesis of complex molecules with varied structural configurations (Sinkkonen et al., 2002).
Electroreduction and Adsorption
In the context of electroreduction, hexazinone , a related compound, demonstrates the complexity of reactions involving protonation, hydration, elimination, and ring opening. These processes outline the chemical's potential in understanding the electrochemical behavior of organic molecules, especially in the presence of water. Such insights are pivotal in pharmaceutical and agricultural chemistry, where these reactions might influence the stability and reactivity of compounds (Privman & Zuman, 1998).
Synthesis of Heterocyclic Compounds
The synthesis of Pyrazolidin-3,5-diones via an anodic N-N bond formation presents an alternative and sustainable approach to creating pyrazolidin diones. This method, which avoids the use of toxic N,N'-diaryl hydrazines, showcases the application of 3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride in facilitating safer and more environmentally friendly chemical syntheses, highlighting its importance in pharmaceutical chemistry (Gieshoff, Schollmeyer, & Waldvogel, 2016).
Antimicrobial and Antitumor Activities
The creation of bioactive heteroaryl thiazolidine-2,4-diones demonstrates the chemical's application in developing new pharmaceutical compounds. By reacting with various hydrazines and hydroxylamine, these synthesized compounds exhibit significant antimicrobial activities, underlying the potential of this compound in contributing to novel therapeutic agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Cytotoxic and Anti-bacterial Studies
Phthalazinedione-Based Derivatives synthesized from related compounds show promising cytotoxic and anti-bacterial properties. These derivatives, after undergoing various chemical reactions, have been found effective against specific cancer cell lines and bacterial strains, highlighting the importance of this compound in medicinal chemistry for developing new anticancer and antibacterial drugs (El Rayes et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
(1,1-dioxothian-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.2ClH/c6-7-5-2-1-3-10(8,9)4-5;;/h5,7H,1-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNLRWVZHAQPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)



![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)


![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)
![4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2847097.png)